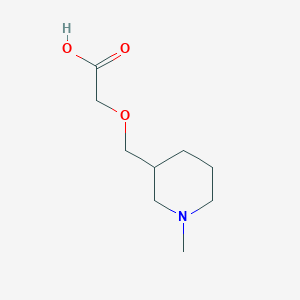

(1-Methyl-piperidin-3-ylmethoxy)-acetic acid

Description

Properties

IUPAC Name |

2-[(1-methylpiperidin-3-yl)methoxy]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-10-4-2-3-8(5-10)6-13-7-9(11)12/h8H,2-7H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPBCDDBMYXAZHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)COCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

This method employs the Williamson ether synthesis, leveraging the nucleophilic displacement of a chloride group in chloroacetic acid by the alkoxide derived from 1-methyl-piperidin-3-methanol.

Steps:

-

Alkoxide Formation : 1-Methyl-piperidin-3-methanol is deprotonated using sodium hydride (NaH) in anhydrous N,N-dimethylformamide (DMF) at 0–5°C.

-

Nucleophilic Substitution : The alkoxide reacts with chloroacetic acid at 80–90°C for 6–8 hours, forming the ether linkage.

Reaction Conditions:

Mechanistic Insights:

-

The reaction proceeds via an S<sub>N</sub>2 mechanism, requiring a primary alkyl halide (chloroacetic acid) and a sterically accessible alkoxide.

-

Elevated temperatures enhance reaction kinetics but may necessitate stringent anhydrous conditions to avoid hydrolysis.

Tosylation-Mediated Etherification

Reaction Overview

This two-step method involves converting the hydroxyl group of 1-methyl-piperidin-3-methanol into a tosylate intermediate, followed by displacement with a glycolate ion.

Steps:

-

Tosylation : 1-Methyl-piperidin-3-methanol reacts with p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) with triethylamine (Et<sub>3</sub>N) as a base.

-

Nucleophilic Substitution : The tosylate intermediate reacts with sodium glycolate (generated in situ from glycolic acid and NaOH) in DMF at 50–60°C.

Reaction Conditions:

-

Tosylation :

-

Substitution :

Advantages:

-

Tosylates are stable intermediates, enabling better control over reaction progress.

-

Avoids the use of strong bases like NaH, reducing side reactions.

Reductive Amination and Subsequent Functionalization

Reaction Overview

This method involves synthesizing 1-methyl-piperidin-3-methanol via reductive amination of a ketone precursor, followed by etherification with bromoacetic acid.

Steps:

-

Reductive Amination : Piperidin-3-one reacts with methylamine under hydrogenation (5% Pd/C, 80 psi H<sub>2</sub>) in ethanol to yield 1-methyl-piperidin-3-ol.

-

Methanol Functionalization : The alcohol is converted to 1-methyl-piperidin-3-methanol via a Grignard reaction with formaldehyde.

-

Etherification : Bromoacetic acid reacts with the alcohol using Ag<sub>2</sub>O as a mild base in tetrahydrofuran (THF).

Reaction Conditions:

-

Reductive Amination :

-

Etherification :

Challenges:

-

Multi-step synthesis increases purification complexity.

-

Bromoacetic acid’s reactivity necessitates careful handling to prevent polymerization.

Comparative Analysis of Methods

| Method | Key Advantages | Limitations | Yield Range |

|---|---|---|---|

| Williamson Synthesis | Single-step, high atom economy | Requires strong bases (NaH) | 68–72% |

| Tosylation | Stable intermediates, mild conditions | Two-step process, moderate yields | 60–65% |

| Reductive Amination | Flexible precursor modification | Multi-step, low overall yield | 55–60% |

Critical Considerations

-

Regioselectivity : The 3-position of the piperidine ring must remain accessible for functionalization, necessitating protective groups during synthesis.

-

Purification : Chromatography or recrystallization is essential to remove byproducts like unreacted TsCl or sodium salts.

-

Scalability : The Williamson method is most industrially viable due to shorter reaction times and fewer intermediates .

Chemical Reactions Analysis

Oxidation Reactions

The piperidine ring’s tertiary amine is susceptible to oxidation under specific conditions. For example:

-

N-Oxide Formation : Reaction with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) can yield the corresponding N-oxide derivative.

-

Ring Oxidation : Strong oxidizing agents like potassium permanganate (KMnO₄) may cleave the piperidine ring, though this is less likely due to steric hindrance from the methyl group.

Key Conditions :

| Oxidizing Agent | Temperature | Product |

|---|---|---|

| H₂O₂ | 25–50°C | N-Oxide |

| mCPBA | 0–25°C | N-Oxide |

Carboxylic Acid Reactivity

The acetic acid group participates in classic carboxylic acid transformations:

Esterification

Amide Formation

-

Coupling with amines via reagents like DCC (dicyclohexylcarbodiimide) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) produces amides .

Decarboxylation

Nucleophilic Reactions at the Ether Group

The methoxy group exhibits limited reactivity but can undergo:

-

Acidic Cleavage : Prolonged treatment with concentrated HI or HBr may break the ether bond, though aliphatic ethers are generally stable.

-

Alkylation : Under strongly basic conditions (e.g., NaH), alkyl halides might displace the methoxy group, though steric hindrance reduces efficiency .

Piperidine Ring Functionalization

The methylated piperidine nitrogen influences reactivity:

-

Quaternary Ammonium Salt Formation : Reaction with methyl iodide (CH₃I) forms a quaternary ammonium salt, enhancing water solubility .

-

Reductive Amination : While the tertiary amine is less reactive, specialized conditions (e.g., NaBH₃CN) could facilitate further alkylation .

Condensation and Cyclization

The acetic acid moiety can participate in cyclization reactions:

-

Hydrazide Cyclization : Reaction with hydrazines forms hydrazides, which may cyclize to oxadiazoles under thermal conditions .

-

Ketene Formation : Dehydration (e.g., using P₂O₅) generates a ketene intermediate for Diels-Alder reactions .

Mechanistic Insights from Analogous Systems

-

Nucleophilic Attack : Piperidine derivatives undergo nucleophilic reactions at electron-deficient sites, as seen in isatin ring-opening reactions . For this compound, the acetic acid’s carbonyl could act as an electrophilic center.

-

Entropy-Controlled Reactions : Reactions in aqueous methanol (e.g., 80% MeOH) show entropy-driven kinetics, as observed in piperidine-isatin systems .

Scientific Research Applications

Research indicates that (1-Methyl-piperidin-3-ylmethoxy)-acetic acid exhibits several biological activities:

- Antiproliferative Effects : Studies have shown that derivatives of piperidine compounds can inhibit the growth of cancer cells. For example, modifications to the piperidine structure have demonstrated IC50 values ranging from 19.9 to 75.3 µM against various cancer cell lines .

- Neuropharmacological Activity : The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. Its ability to modulate neurotransmitter release could be beneficial in conditions such as depression or anxiety .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of piperidine derivatives, including this compound. The compound was tested against human breast (MDA-MB-231) and ovarian (COV318) cancer cell lines. Results indicated significant antiproliferative effects, warranting further exploration into its mechanism and potential as a therapeutic agent .

Case Study 2: Neuropharmacological Effects

Research focused on the neuropharmacological effects of piperidine derivatives revealed that compounds similar to this compound could enhance dopamine receptor activity. This suggests a potential role in treating disorders characterized by dopaminergic dysfunction, such as Parkinson's disease .

Mechanism of Action

The mechanism of action of (1-Methyl-piperidin-3-ylmethoxy)-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs, their distinguishing features, and inferred properties:

Key Structural and Functional Comparisons

Core Heterocycle :

- Piperidine (target compound) vs. piperazine () or indole (). Piperidine derivatives generally exhibit better blood-brain barrier penetration, while piperazines are often used in CNS-targeting drugs .

- Benzoxazolyl-substituted piperidines () introduce aromaticity and planar rigidity, which may enhance receptor binding but reduce solubility .

- Methoxy vs. chloro substitutions on benzoxazole ( vs. 8) modulate electronic effects and toxicity profiles. Chloro groups may enhance bioactivity but increase irritancy .

Pharmacological Inferences :

- Indole derivatives () are often explored as dual-pharmacophore ligands, suggesting the target compound could serve a similar role in multi-target drug design .

- Piperazine-based compounds () are frequently utilized in antipsychotics or antidepressants, though the target compound’s piperidine core may favor alternative applications .

Research Findings and Contradictions

- Synthetic Utility : Piperidine and piperazine derivatives with acetic acid groups are common intermediates. For example, Fmoc-protected analogs () are critical in solid-phase peptide synthesis, while benzoxazolyl derivatives () may serve as antimicrobial scaffolds .

- Safety Profiles : Chloro-substituted benzoxazolyl compounds () are classified as irritants, whereas methoxy analogs () may offer safer alternatives despite reduced potency .

- Contradictions in Applications : While some analogs (e.g., ) highlight broad biological activities (antimicrobial, anti-inflammatory), others (e.g., ) focus on synthetic roles. The target compound’s exact niche remains unclear without direct data.

Biological Activity

(1-Methyl-piperidin-3-ylmethoxy)-acetic acid is a piperidine derivative that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and various applications, supported by relevant research findings and data tables.

Chemical Structure and Synthesis

The compound is characterized by the presence of a piperidine ring substituted with a methoxy group and an acetic acid moiety. The general structure can be represented as follows:

Synthesis Methods

The synthesis typically involves several steps:

- Formation of the Piperidine Ring : Starting from piperidine, the methoxy group is introduced via a nucleophilic substitution reaction.

- Acetic Acid Attachment : The acetic acid moiety is then attached through esterification or amidation processes.

Biological Activity

The biological activity of this compound has been evaluated in various studies, highlighting its potential therapeutic roles.

The compound interacts with several molecular targets:

- Receptor Modulation : It may act as an agonist or antagonist for specific receptors, influencing cellular signaling pathways.

- Enzyme Interaction : The compound has been shown to inhibit certain enzymes, which can lead to altered metabolic processes.

Case Studies and Experimental Data

Several studies have investigated the biological effects of this compound:

- Antimicrobial Activity : Research indicates that derivatives of piperidine compounds exhibit significant antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, a study found that similar piperidine derivatives displayed MIC values ranging from 11 nM to 180 nM against various bacterial strains, suggesting potential for development into antibacterial agents .

- Cytotoxicity Studies : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For example, compounds with similar structures showed IC50 values indicating effective cytotoxicity against MCF-7 breast cancer cells .

- Neuroprotective Effects : Some research suggests that piperidine derivatives may exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing (1-methyl-piperidin-3-ylmethoxy)-acetic acid, and how can reaction yields be improved?

- Methodology : Utilize nucleophilic substitution or coupling reactions involving piperidine derivatives and activated acetic acid precursors. For example, describes a general synthesis for structurally similar acetic acid derivatives using ethanol as a solvent, KOH as a base, and controlled acidification for product isolation. Yield optimization (55–84%) can be achieved by adjusting reaction time (e.g., 48 hours at room temperature), stoichiometric ratios (e.g., 1:1.25 substrate:base), and purification via solvent extraction (ether/CHCl₃) .

- Key Parameters :

| Parameter | Optimal Range |

|---|---|

| Reaction Time | 48–72 hours |

| Temperature | Room temperature |

| Solvent | Ethanol or acetonitrile |

| Purification | Ether washes, MgSO₄ drying |

Q. How can researchers safely handle this compound given its potential hazards?

- Safety Protocols :

- Skin/Eye Exposure : Follow SDS guidelines for similar acetic acid derivatives (e.g., 2-(pyridin-3-yl)acetic acid): Use gloves, goggles, and lab coats. In case of contact, rinse skin with soap/water and eyes with water for 15 minutes .

- Inhalation : Use fume hoods; if exposed, move to fresh air and monitor for respiratory irritation .

- Storage : Keep in tightly sealed containers in ventilated areas away from oxidizers .

Q. What analytical techniques are recommended for confirming the purity and structure of this compound?

- Structural Confirmation :

- NMR Spectroscopy : Use ¹H/¹³C NMR (e.g., CDCl₃ or MeOD solvent) to verify piperidine and acetic acid moieties. For example, reports δ 10.93 ppm (indole NH) and δ 178.23 ppm (carboxylic acid C=O) .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]+ at m/z 287.1761) .

- Purity Assessment :

- HPLC : Use >98.0% purity thresholds with C18 columns and UV detection .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological activity data for derivatives of this compound?

- Approach :

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methyl vs. benzyl groups on the piperidine ring) and evaluate binding affinity using assays like surface plasmon resonance (SPR) or radioligand displacement. demonstrates how substituent changes (e.g., 9a vs. 9b) alter physicochemical properties (e.g., logP) and bioactivity .

- Data Normalization : Account for batch-to-batch variations (e.g., salt content, impurities) via peptide content analysis or TFA removal protocols, as described in .

Q. What strategies mitigate challenges in synthesizing reactive intermediates during the preparation of this compound?

- Solutions :

- Protecting Groups : Temporarily shield reactive sites (e.g., piperidine nitrogen) with tert-butoxycarbonyl (Boc) groups during synthesis, followed by acidic deprotection (e.g., HCl/dioxane) .

- Stabilization of Intermediates : Use low temperatures (0–5°C) and inert atmospheres (N₂/Ar) to prevent oxidation or degradation .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

- Methods :

- Molecular Docking : Predict binding modes to target receptors (e.g., GPCRs) using software like AutoDock or Schrödinger. links similar compounds (e.g., 3-pyridine-acetic acid) to GPCRdb entries, suggesting conserved interaction motifs .

- ADMET Prediction : Tools like SwissADME estimate bioavailability, blood-brain barrier permeability, and metabolic stability based on logP, polar surface area, and H-bond donors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.